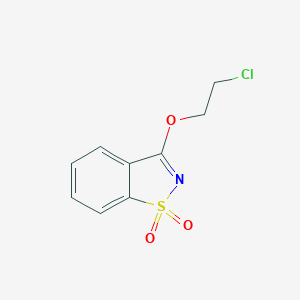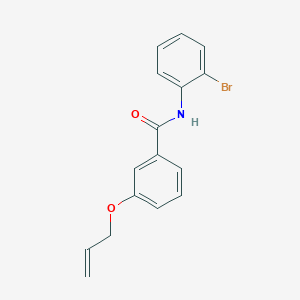![molecular formula C35H41NO2S B286589 N-[1-(biphenyl-4-yl)-2-phenylethyl]-2,4,6-tri(propan-2-yl)benzenesulfonamide](/img/structure/B286589.png)
N-[1-(biphenyl-4-yl)-2-phenylethyl]-2,4,6-tri(propan-2-yl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(biphenyl-4-yl)-2-phenylethyl]-2,4,6-tri(propan-2-yl)benzenesulfonamide, also known as TAK-659, is a small molecule inhibitor that has been studied extensively for its potential therapeutic applications. This compound has been shown to have significant effects on various biochemical and physiological processes, making it a promising candidate for further research and development.
作用機序
N-[1-(biphenyl-4-yl)-2-phenylethyl]-2,4,6-tri(propan-2-yl)benzenesulfonamide is a selective inhibitor of the protein kinase BTK, which plays a critical role in the signaling pathways that regulate immune cell activation and proliferation. By inhibiting BTK activity, N-[1-(biphenyl-4-yl)-2-phenylethyl]-2,4,6-tri(propan-2-yl)benzenesulfonamide can modulate immune cell function and reduce inflammation, which is thought to underlie its therapeutic effects in various diseases.
Biochemical and Physiological Effects
N-[1-(biphenyl-4-yl)-2-phenylethyl]-2,4,6-tri(propan-2-yl)benzenesulfonamide has been shown to have significant effects on various biochemical and physiological processes, including immune cell activation, proliferation, and survival. In preclinical studies, N-[1-(biphenyl-4-yl)-2-phenylethyl]-2,4,6-tri(propan-2-yl)benzenesulfonamide has been shown to inhibit B-cell receptor signaling, reduce cytokine production, and induce apoptosis in cancer cells. These effects suggest that N-[1-(biphenyl-4-yl)-2-phenylethyl]-2,4,6-tri(propan-2-yl)benzenesulfonamide may have broad therapeutic potential in the treatment of various diseases.
実験室実験の利点と制限
One of the major advantages of N-[1-(biphenyl-4-yl)-2-phenylethyl]-2,4,6-tri(propan-2-yl)benzenesulfonamide is its high selectivity for BTK, which minimizes off-target effects and reduces the risk of toxicity. Additionally, N-[1-(biphenyl-4-yl)-2-phenylethyl]-2,4,6-tri(propan-2-yl)benzenesulfonamide has been shown to have good pharmacokinetic properties, making it suitable for oral administration and systemic delivery. However, one limitation of N-[1-(biphenyl-4-yl)-2-phenylethyl]-2,4,6-tri(propan-2-yl)benzenesulfonamide is its relatively short half-life, which may require frequent dosing in clinical settings.
将来の方向性
There are several potential future directions for research on N-[1-(biphenyl-4-yl)-2-phenylethyl]-2,4,6-tri(propan-2-yl)benzenesulfonamide. One area of interest is the development of combination therapies that target multiple signaling pathways involved in disease pathogenesis. Additionally, further studies are needed to optimize the dosing and administration of N-[1-(biphenyl-4-yl)-2-phenylethyl]-2,4,6-tri(propan-2-yl)benzenesulfonamide in clinical settings. Finally, the potential use of N-[1-(biphenyl-4-yl)-2-phenylethyl]-2,4,6-tri(propan-2-yl)benzenesulfonamide in other diseases, such as viral infections and neurodegenerative disorders, should be explored.
合成法
The synthesis of N-[1-(biphenyl-4-yl)-2-phenylethyl]-2,4,6-tri(propan-2-yl)benzenesulfonamide involves a multi-step process that begins with the reaction of 4-bromobiphenyl with 2-phenylethylamine to form 1-(biphenyl-4-yl)-2-phenylethylamine. This intermediate is then reacted with 2,4,6-tri(propan-2-yl)benzenesulfonyl chloride to yield N-[1-(biphenyl-4-yl)-2-phenylethyl]-2,4,6-tri(propan-2-yl)benzenesulfonamide. The synthesis of this compound has been optimized to maximize yield and purity, making it suitable for use in scientific research.
科学的研究の応用
N-[1-(biphenyl-4-yl)-2-phenylethyl]-2,4,6-tri(propan-2-yl)benzenesulfonamide has been studied extensively for its potential therapeutic applications in various diseases, including cancer and autoimmune disorders. In preclinical studies, N-[1-(biphenyl-4-yl)-2-phenylethyl]-2,4,6-tri(propan-2-yl)benzenesulfonamide has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models of autoimmune diseases. These findings suggest that N-[1-(biphenyl-4-yl)-2-phenylethyl]-2,4,6-tri(propan-2-yl)benzenesulfonamide may have significant clinical potential in the treatment of these conditions.
特性
分子式 |
C35H41NO2S |
|---|---|
分子量 |
539.8 g/mol |
IUPAC名 |
N-[2-phenyl-1-(4-phenylphenyl)ethyl]-2,4,6-tri(propan-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C35H41NO2S/c1-24(2)31-22-32(25(3)4)35(33(23-31)26(5)6)39(37,38)36-34(21-27-13-9-7-10-14-27)30-19-17-29(18-20-30)28-15-11-8-12-16-28/h7-20,22-26,34,36H,21H2,1-6H3 |
InChIキー |
UAZKRMVWIJGQCJ-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)S(=O)(=O)NC(CC2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=CC=C4)C(C)C |
正規SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)S(=O)(=O)NC(CC2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=CC=C4)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[2-(2,5-Dimethylanilino)-2-oxoethyl]isoquinolinium](/img/structure/B286506.png)
![3-[(E)-2-amino-2-morpholin-4-ylethenyl]-4-phenyl-1H-1,2,4-triazole-5-thione](/img/structure/B286507.png)
![4-(4-methoxyphenyl)-3-{4-[4-(4-methoxyphenyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]phenyl}-5-(methylsulfanyl)-4H-1,2,4-triazole](/img/structure/B286511.png)
![2-(Isopropylthio)-5-{4-[5-(isopropylthio)-1,3,4-oxadiazol-2-yl]butyl}-1,3,4-oxadiazole](/img/structure/B286513.png)

![2-Chloroethyl 2,3-dihydropyrrolo[1,2-b][1,2]benzisothiazole-1-carboxylate 5,5-dioxide](/img/structure/B286516.png)

![3-[1,1'-biphenyl]-4-yl-N-[(4-methoxyphenyl)(phenyl)methyl]-2-butenamide](/img/structure/B286518.png)
![N-[cyclopentyl(phenyl)methyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B286521.png)
![N-[1,2-dihydroacenaphthylen-5-yl(phenyl)methyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B286522.png)
![2-(4-methoxyphenyl)-N-[1-(2-naphthyl)ethyl]acetamide](/img/structure/B286524.png)
![N-[(2-bromophenyl)(phenyl)methyl]-3,4,5-trimethoxybenzamide](/img/structure/B286527.png)
![N-[(4-bromophenyl)(phenyl)methyl]-3,4,5-trimethoxybenzamide](/img/structure/B286528.png)
![N-{3-[benzyl(methyl)amino]propyl}-2-[1,1'-biphenyl]-4-ylacetamide](/img/structure/B286529.png)